molecular formula C17H18N2O2 B2924199 3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one CAS No. 1105702-14-4

3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one

Cat. No. B2924199
CAS RN: 1105702-14-4
M. Wt: 282.343
InChI Key: WDSBIGREWIJNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Methyl-4-(2-(naphthalen-2-yl)acetyl)piperazin-2-one” is a chemical compound with the molecular formula C17H18N2O2 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of piperazine derivatives, which “this compound” is a part of, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in databases like PubChem . It has a molecular weight of 282.343. More specific properties like melting point, boiling point, solubility, etc., are not available in the current search results.

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Research has demonstrated the novel piperazine substituted naphthalimide compounds exhibit unique luminescent properties, with fluorescence quantum yields indicating potential applications as pH probes. The fluorescence of these compounds can be quenched by photo-induced electron transfer (PET) processes, suggesting their use in designing fluorescence-based sensors and probes for various applications (Gan et al., 2003).

Catalytic Synthesis Applications

A study explored the use of nano magnetite (Fe3O4) as a catalyst for the one-pot synthesis of naphthalene derivatives, highlighting an efficient and clean methodology under ultrasound irradiation. This approach underscores the compound's relevance in facilitating eco-friendly and efficient synthetic routes in organic chemistry (Mokhtary & Torabi, 2017).

Experimental and Theoretical Studies

Experimental synthesis and comprehensive structural analysis through spectroscopic methods, alongside theoretical studies using density functional theory (DFT), have provided insights into the compound's high antioxidant value, suggesting potential biological activity and therapeutic applications (Ulaş, 2020).

Antipsychotic Agents Research

Synthesis and structural activity relationship (SAR) studies of piperazin-1-yl-phenyl arylsulfonamides, including naphthalene derivatives, have shown high affinities for serotonin receptors, indicating potential applications as atypical antipsychotic agents. These findings open avenues for developing new treatments for psychiatric disorders (Park et al., 2010).

Crystal Structure Determination and Inhibitor Research

The crystal structure analysis of polysubstituted piperidones, including naphthalene derivatives, has provided critical insights into the compound's interactions and stability, with implications for designing novel inhibitors targeting specific biological pathways (V. & C., 2021).

properties

IUPAC Name

3-methyl-4-(2-naphthalen-2-ylacetyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-17(21)18-8-9-19(12)16(20)11-13-6-7-14-4-2-3-5-15(14)10-13/h2-7,10,12H,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSBIGREWIJNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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